molecular formula C23H24ClFN4O2 B3323697 Unii-ZJ8S8D3DK3 CAS No. 1681020-60-9

Unii-ZJ8S8D3DK3

Cat. No. B3323697
CAS RN: 1681020-60-9
M. Wt: 442.9 g/mol
InChI Key: FSVSACOGQQIXAF-UHFFFAOYSA-N
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Description

Unii-ZJ8S8D3DK3 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of organic compounds called heterocyclic compounds, which are characterized by the presence of at least one heteroatom in the ring structure.

Mechanism of Action

The mechanism of action of Unii-ZJ8S8D3DK3 is not fully understood, but it is believed to work by modulating various signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. It has been shown to inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Unii-ZJ8S8D3DK3 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, reduction of oxidative stress, and prevention of neuronal cell death. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the breakdown of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using Unii-ZJ8S8D3DK3 in lab experiments is its ability to inhibit cancer cell proliferation and migration, making it a potential candidate for cancer therapy. Additionally, its neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of neurodegenerative diseases and inflammation. However, one of the limitations of using Unii-ZJ8S8D3DK3 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on Unii-ZJ8S8D3DK3. One direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its therapeutic effects. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and to determine its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Unii-ZJ8S8D3DK3 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been shown to exhibit anti-cancer activity by inhibiting the proliferation and migration of cancer cells. It also has neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death. Additionally, Unii-ZJ8S8D3DK3 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2.ClH/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16;/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVSACOGQQIXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-ZJ8S8D3DK3

CAS RN

1681020-60-9
Record name Venadaparib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681020609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VENADAPARIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8S8D3DK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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